Methyl 3-isothiocyanatopropionate

Cancer Chemoprevention Inflammation NF-κB Signaling

Methyl 3-isothiocyanatopropionate (CAS 18967-35-6, molecular formula C₅H₇NO₂S, molecular weight 145.18 g/mol) is a synthetic aliphatic isothiocyanate (ITC) bearing a methyl ester functionality on a propionate backbone. The compound appears as a yellow liquid with a density of 1.18 g/mL at 25°C, a refractive index of approximately 1.5130, and a boiling point of 91–92°C at 10 mmHg.

Molecular Formula C5H7NO2S
Molecular Weight 145.18 g/mol
CAS No. 18967-35-6
Cat. No. B103931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-isothiocyanatopropionate
CAS18967-35-6
Molecular FormulaC5H7NO2S
Molecular Weight145.18 g/mol
Structural Identifiers
SMILESCOC(=O)CCN=C=S
InChIInChI=1S/C5H7NO2S/c1-8-5(7)2-3-6-4-9/h2-3H2,1H3
InChIKeyVLIJIUDWAKBKSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Isothiocyanatopropionate (CAS 18967-35-6): Technical Baseline for Scientific Procurement and Research Use


Methyl 3-isothiocyanatopropionate (CAS 18967-35-6, molecular formula C₅H₇NO₂S, molecular weight 145.18 g/mol) is a synthetic aliphatic isothiocyanate (ITC) bearing a methyl ester functionality on a propionate backbone [1]. The compound appears as a yellow liquid with a density of 1.18 g/mL at 25°C, a refractive index of approximately 1.5130, and a boiling point of 91–92°C at 10 mmHg . It is primarily employed as a reactive building block in organic synthesis, leveraging its electrophilic isothiocyanate moiety for conjugation to primary amines to form thiourea linkages [2]. In cell-based assays, this compound has demonstrated NF-κB inhibitory activity, positioning it as a synthetic analog of interest in chemoprevention research [3].

Methyl 3-Isothiocyanatopropionate: Why Simple Alkyl Isothiocyanate or Ester Analog Substitutions Compromise Research Reproducibility


Generic substitution of Methyl 3-isothiocyanatopropionate with simple alkyl isothiocyanates (e.g., methyl isothiocyanate, ethyl isothiocyanate) or alternative ester homologs (e.g., ethyl 3-isothiocyanatopropionate) is not scientifically justified without re-validation. The presence of the electron-withdrawing ester group proximal to the ITC moiety significantly increases electrophilic reactivity compared to non-functionalized alkyl ITCs, as established by structure-reactivity studies on degradation kinetics and nucleophile trapping efficiency [1]. Furthermore, in antimicrobial and anti-inflammatory assays, activity profiles are not monotonic functions of chain length; longer-chain aliphatic ITCs exhibit steric hindrance that alters target engagement, and the specific C3 ester scaffold yields distinct biological outcomes compared to both shorter and longer chain analogs [2][3]. Therefore, substitution without empirical confirmation of equivalent performance introduces substantial risk of altered reaction kinetics, divergent bioactivity, and failed experimental reproducibility.

Methyl 3-Isothiocyanatopropionate: Quantitative Differential Performance Evidence Against Comparator Compounds


Superior NF-κB Transcriptional Inhibition Compared to Phenylethyl Isothiocyanate (PEITC) in Human Colon Cancer Cells

In a head-to-head comparison of ten structurally divergent synthetic isothiocyanates, Methyl 3-isothiocyanatopropionate exhibited substantially stronger inhibition of basal NF-κB transcriptional activity than the well-studied natural ITC comparator, phenylethyl isothiocyanate (PEITC), in HT-29-N9 human colon cancer cells [1]. The assay utilized luciferase reporter gene constructs transiently transfected into HT-29-N9 cells, with NF-κB activity measured following 24-hour compound exposure.

Cancer Chemoprevention Inflammation NF-κB Signaling

Positioning in Aliphatic ITC Antimicrobial Activity Rankings: Methyl 3-Isothiocyanatopropionate vs. Ethyl, Propyl, Butyl, and Longer-Chain Analogs

A comprehensive structure-activity relationship study of aliphatic isothiocyanates against the plant pathogenic fungus Rhizoctonia solani and the bacterium Erwinia carotovora established differential activity rankings for eight ITCs including methyl, ethyl, n-propyl, n-butyl, n-pentyl, n-hexyl, n-heptyl, and n-octyl derivatives [1]. For antifungal activity against R. solani, the ranking was ethyl > n-propyl > methyl > n-hexyl > n-octyl > n-butyl > n-heptyl > n-pentyl. For antibacterial activity against E. carotovora, the ranking was n-octyl > n-pentyl > n-heptyl > n-hexyl > n-propyl > n-butyl > methyl > ethyl. Methyl 3-isothiocyanatopropionate occupies a distinct position (rank 3 of 8 for antifungal activity; rank 7 of 8 for antibacterial activity), reflecting the non-monotonic relationship between chain length and antimicrobial efficacy.

Antimicrobial Agents Agricultural Fungicides Structure-Activity Relationship

Enhanced Electrophilic Reactivity Conferred by Ester-Functionalized Scaffold vs. Non-Functionalized Alkyl ITCs

Structure-reactivity studies on the thermal degradation of 12 Brassicaceae isothiocyanates under aqueous heating conditions (100 °C, pH 5–8) demonstrated that electron-withdrawing groups in the side chain substantially increase ITC reactivity toward nucleophilic attack and hydrolysis [1]. Methyl 3-isothiocyanatopropionate, bearing a proximal ester group, is predicted to exhibit accelerated reaction kinetics compared to non-functionalized alkyl ITCs of similar chain length (e.g., n-propyl isothiocyanate, n-butyl isothiocyanate). The study quantified that electron-withdrawing substituents reduce ITC stability and promote faster conversion to corresponding amines (up to 69% recovery as amine products under tested conditions).

Synthetic Methodology Bioconjugation Chemistry Reaction Kinetics

Comparative Physical Property Differentiation: Methyl Ester vs. Ethyl Ester Homolog Boiling Point and Handling Characteristics

Direct comparison of commercially available technical specifications reveals measurable physical property differences between Methyl 3-isothiocyanatopropionate and its closest ester homolog, Ethyl 3-isothiocyanatopropionate (CAS 17126-62-4) . The methyl ester exhibits a boiling point of 91–92°C at 10 mmHg, a density of 1.18 g/mL, and a refractive index of 1.5130. The ethyl ester homolog has a molecular weight of 159.21 g/mol, a boiling point of 44°C (atmospheric pressure conditions implied), and a density of 1.09 g/cm³. The lower boiling point and different density of the ethyl ester may influence solvent compatibility, rotary evaporation conditions, and handling during synthesis or purification.

Chemical Synthesis Reagent Handling Purification

Commercial Purity Grade Availability: 99% Specification vs. Lower-Purity Ethyl Ester Homolog (97%)

Examination of commercial supplier specifications indicates that Methyl 3-isothiocyanatopropionate is routinely available at 99% purity from multiple vendors (e.g., Alfa Aesar/Thermo Fisher catalog number L09996, purity verified by FT-Raman spectroscopy) [1]. In contrast, the closest ester homolog, Ethyl 3-isothiocyanatopropionate (CAS 17126-62-4), is commonly supplied at 97% purity . The 2% differential in nominal purity may be significant for applications requiring high stoichiometric precision, such as polymer end-group functionalization, precise bioconjugation, or analytical standard preparation.

Chemical Procurement Quality Control Synthetic Reproducibility

Methyl 3-Isothiocyanatopropionate: Evidence-Driven Research and Industrial Application Scenarios


NF-κB Pathway Inhibition in Colon Cancer Chemoprevention Research

Based on head-to-head data demonstrating approximately 2.6-fold greater potency than PEITC in suppressing NF-κB transcriptional activity in HT-29-N9 colon cancer cells [1], this compound is best positioned as a synthetic ITC probe for investigating NF-κB-mediated inflammatory and oncogenic signaling. Researchers can leverage its enhanced potency to achieve pathway inhibition at lower concentrations, potentially reducing confounding effects from non-specific cytotoxicity. This scenario is particularly relevant for studies examining COX-2, iNOS, IL-1β, IL-6, and TNF-α downregulation following IκBα phosphorylation blockade.

Thiourea-Forming Bioconjugation Reagent for Amine-Functionalized Surfaces and Macromolecules

The enhanced electrophilic reactivity of the ester-functionalized ITC scaffold, supported by class-level degradation kinetics data [1], positions this compound as an effective conjugation reagent for introducing carboxylate functionality to amine-containing substrates. Demonstrated application includes the selective modification of zeolite L channel ends with amino-terminated grafting molecules, where reaction with the thiourea group of methyl 3-isothiocyanatopropionate yielded carboxyester-terminated surfaces suitable for subsequent dye conjugation . This reactivity profile is transferable to other amine-functionalized materials, nanoparticles, and biomolecules.

Antifungal Agent Screening Against Rhizoctonia solani in Agricultural Research

SAR ranking data places this compound at rank 3 of 8 aliphatic ITCs for antifungal activity against Rhizoctonia solani, outperforming longer-chain analogs including n-butyl, n-heptyl, and n-pentyl ITCs [1]. Researchers investigating botanical or synthetic alternatives to traditional fungicides for controlling R. solani in crops may select this compound based on its demonstrated intermediate-to-high efficacy in the ITC class, balancing potency with the steric hindrance limitations observed in longer-chain derivatives.

High-Purity Building Block for Multi-Step Organic Synthesis Requiring Precise Stoichiometry

The commercial availability of this compound at 99% purity (spectroscopically verified) [1] makes it the preferred ester-functionalized C3 ITC for applications where stoichiometric precision is critical. Compared to the ethyl ester homolog (typically supplied at 97% purity), the methyl ester's higher nominal purity reduces the cumulative error in multi-step syntheses, polymer end-group quantification, and analytical method development. The higher boiling point (91–92°C at 10 mmHg) relative to the ethyl ester also provides greater thermal latitude during reaction work-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-isothiocyanatopropionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.